molecular formula C10H16N2O B12981606 (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol

(6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol

Cat. No.: B12981606
M. Wt: 180.25 g/mol
InChI Key: OFIRKXQFXCKZFR-UHFFFAOYSA-N
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Description

(6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methanol group and an amino-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino-2-methylpropyl and methanol groups. One common method involves the use of chloroacetyl chloride and L-prolinamide in the presence of triethylamine and dichloromethane at low temperatures . The reaction proceeds through a series of steps including nucleophilic substitution and reduction to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol undergoes various chemical reactions including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups to the amino moiety.

Scientific Research Applications

Chemistry: In organic synthesis, (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology: The compound’s structure suggests potential biological activity, and it may be investigated for its effects on biological systems. It could serve as a lead compound in drug discovery, particularly in the development of inhibitors or modulators of specific enzymes or receptors.

Medicine: In medicinal chemistry, this compound may be explored for its therapeutic potential. Its derivatives could be evaluated for their efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action of (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The amino and methanol groups can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity. Further research is needed to elucidate the detailed pathways and molecular targets involved.

Comparison with Similar Compounds

Uniqueness: (6-(1-Amino-2-methylpropyl)pyridin-3-yl)methanol is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

[6-(1-amino-2-methylpropyl)pyridin-3-yl]methanol

InChI

InChI=1S/C10H16N2O/c1-7(2)10(11)9-4-3-8(6-13)5-12-9/h3-5,7,10,13H,6,11H2,1-2H3

InChI Key

OFIRKXQFXCKZFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=C(C=C1)CO)N

Origin of Product

United States

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